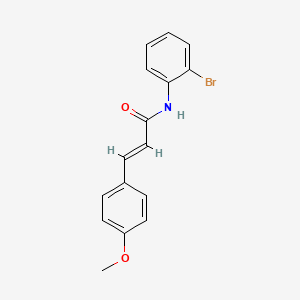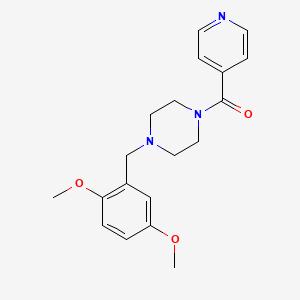![molecular formula C15H21NOS B5795632 1-{[(4-methylphenyl)thio]acetyl}azepane](/img/structure/B5795632.png)
1-{[(4-methylphenyl)thio]acetyl}azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(4-methylphenyl)thio]acetyl}azepane, also known as MPTA, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a seven-membered ring and a thioester group. The unique chemical structure of MPTA has made it a promising candidate for various research applications. In
Mécanisme D'action
The mechanism of action of 1-{[(4-methylphenyl)thio]acetyl}azepane involves its ability to bind to the active site of enzymes such as acetylcholinesterase and butyrylcholinesterase. This binding inhibits the activity of these enzymes, leading to an increase in the concentration of acetylcholine and butyrylcholine in the synaptic cleft. This increase in neurotransmitter concentration leads to an improvement in cognitive function. 1-{[(4-methylphenyl)thio]acetyl}azepane has also been shown to induce cell death in cancer cells by activating the apoptotic pathway.
Biochemical and Physiological Effects:
1-{[(4-methylphenyl)thio]acetyl}azepane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-{[(4-methylphenyl)thio]acetyl}azepane inhibits the activity of acetylcholinesterase and butyrylcholinesterase in a dose-dependent manner. 1-{[(4-methylphenyl)thio]acetyl}azepane has also been shown to induce cell death in cancer cells by activating the apoptotic pathway. In vivo studies have shown that 1-{[(4-methylphenyl)thio]acetyl}azepane improves cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-{[(4-methylphenyl)thio]acetyl}azepane in lab experiments include its unique chemical structure, its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, and its potential use as an anti-cancer agent. However, the limitations of using 1-{[(4-methylphenyl)thio]acetyl}azepane in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 1-{[(4-methylphenyl)thio]acetyl}azepane. One direction is to explore the potential use of 1-{[(4-methylphenyl)thio]acetyl}azepane as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate the molecular mechanisms underlying the anti-cancer activity of 1-{[(4-methylphenyl)thio]acetyl}azepane. Additionally, future research could focus on improving the solubility and pharmacokinetic properties of 1-{[(4-methylphenyl)thio]acetyl}azepane to enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis method of 1-{[(4-methylphenyl)thio]acetyl}azepane involves the reaction of 4-methylthiophenol with acryloyl chloride in the presence of triethylamine. The resulting product is then reacted with azepane in the presence of sodium hydride to yield 1-{[(4-methylphenyl)thio]acetyl}azepane. The purity and yield of 1-{[(4-methylphenyl)thio]acetyl}azepane can be improved by using column chromatography.
Applications De Recherche Scientifique
1-{[(4-methylphenyl)thio]acetyl}azepane has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 1-{[(4-methylphenyl)thio]acetyl}azepane is in the field of drug discovery. 1-{[(4-methylphenyl)thio]acetyl}azepane has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of neurodegenerative diseases such as Alzheimer's disease. 1-{[(4-methylphenyl)thio]acetyl}azepane has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce cell death in various cancer cell lines.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-(4-methylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-13-6-8-14(9-7-13)18-12-15(17)16-10-4-2-3-5-11-16/h6-9H,2-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEODJNVMGAAEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)

![N,1-dimethyl-N-[(5-methyl-2-furyl)methyl]-4-piperidinamine](/img/structure/B5795562.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5795573.png)
![methyl 7-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5795579.png)
![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde thiosemicarbazone](/img/structure/B5795586.png)
![4-[(2,3,5-trimethylphenoxy)acetyl]morpholine](/img/structure/B5795597.png)

![3-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5795609.png)

![N'-[(2-naphthylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5795642.png)